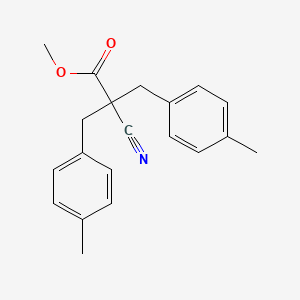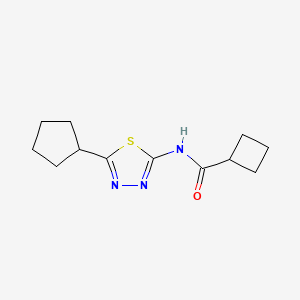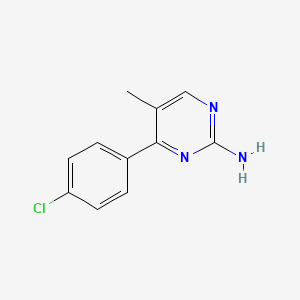![molecular formula C5H3BrN4O B13102933 6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 56892-17-2](/img/structure/B13102933.png)
6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 7th position of the triazolopyrimidine ring. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields of the desired product . The reaction typically proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
The use of microwave irradiation and eco-friendly conditions makes this compound suitable for large-scale production with minimal environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The hydroxyl group at the 7th position can participate in condensation reactions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Condensation: Reagents such as aldehydes and ketones can be used under acidic or basic conditions to form condensation products.
Major Products Formed
The major products formed from these reactions include substituted triazolopyrimidines and various condensation derivatives, which can exhibit diverse biological activities .
Aplicaciones Científicas De Investigación
6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs targeting various biological pathways, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Pharmaceutical Chemistry: The compound is utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: It has applications in the development of materials with specific properties due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses . Additionally, it inhibits enzymes such as PHD-1, JAK1, and JAK2, which are involved in various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-a]pyridine
Uniqueness
6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both a bromine atom and a hydroxyl group in the triazolopyrimidine ring enhances its potential for diverse applications in medicinal and pharmaceutical chemistry .
Propiedades
Número CAS |
56892-17-2 |
|---|---|
Fórmula molecular |
C5H3BrN4O |
Peso molecular |
215.01 g/mol |
Nombre IUPAC |
6-bromo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C5H3BrN4O/c6-3-1-7-5-8-2-9-10(5)4(3)11/h1-2H,(H,7,8,9) |
Clave InChI |
QMJCYAJALKLMKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)N2C(=N1)N=CN2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B13102957.png)

![3-Ethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13102975.png)
